![molecular formula C17H17N5O3 B7627226 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7627226.png)
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is an intriguing compound with applications across various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure makes it a subject of interest for researchers and professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common synthetic routes involves the condensation reaction between 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine and N-(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)acetamide. The reaction typically takes place under controlled temperatures (often around 70-80°C) and in the presence of a suitable solvent such as dichloromethane or ethanol. Catalysts like triethylamine are frequently used to accelerate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve continuous flow reactions to ensure a consistent and high-quality yield. The use of large reactors with automated controls for temperature, pressure, and pH can help maintain optimal reaction conditions. The purification process usually includes recrystallization or column chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride, can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Base (e.g., potassium carbonate), solvents like DMF or DMSO
Major Products Formed
Depending on the type of reaction, products can range from modified acetamides to fully transformed pyridine or triazole derivatives.
Scientific Research Applications
This compound has a broad spectrum of applications:
Chemistry: Used as a precursor for synthesizing complex molecules in organic chemistry.
Biology: Employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological activities, including antifungal and antibacterial properties.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Biological Targets: It interacts with specific enzymes, often inhibiting their function by binding to active sites. This can disrupt metabolic pathways in pathogens.
Chemical Pathways: In synthetic chemistry, it can act as a building block or intermediate, participating in various reactions to form more complex structures.
Comparison with Similar Compounds
Compared to other similar compounds, such as 2-hydroxy-6-methylpyridine or N-phenylacetamides, this compound stands out due to the unique triazole moiety, which enhances its chemical reactivity and biological activity.
Similar Compounds
2-hydroxy-6-methylpyridine
N-phenylacetamide
4-hydroxy-2-oxopyridine derivatives
1H-1,2,4-triazole derivatives
This compound’s combination of pyridine, triazole, and acetamide functionalities provides a distinctive profile, making it a valuable asset in various scientific and industrial domains.
Properties
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-6-15(23)7-17(25)22(12)9-16(24)20-14-4-2-13(3-5-14)8-21-11-18-10-19-21/h2-7,10-11,23H,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTMAMBLWQUSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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